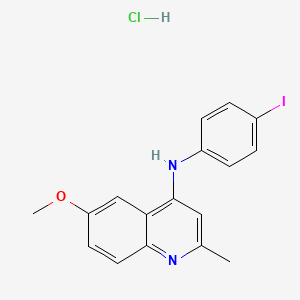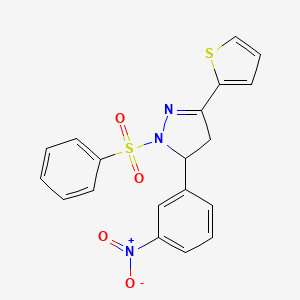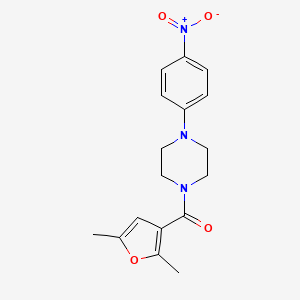![molecular formula C13H17Cl2NO4S B3982473 methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate](/img/structure/B3982473.png)
methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate
Overview
Description
Methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonylurea compound that has been synthesized through a complex chemical process. The compound has been found to have a wide range of biochemical and physiological effects, making it an essential tool in scientific research.
Mechanism of Action
The mechanism of action of Methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate is complex and involves the activation of sulfonylurea receptors. These receptors are present in various tissues and play a crucial role in the regulation of insulin secretion and glucose homeostasis. The compound binds to these receptors and activates them, leading to an increase in insulin secretion and glucose uptake.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been found to increase insulin secretion and glucose uptake, making it a potential treatment for diabetes. The compound has also been found to have cardioprotective effects, reducing the risk of cardiovascular diseases. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate has several advantages for lab experiments. It is a potent and selective activator of sulfonylurea receptors, making it an essential tool for studying the role of these receptors in various biological processes. However, the compound has some limitations, including its complex synthesis process and the need for careful handling of chemicals.
Future Directions
There are several future directions for the use of Methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate in scientific research. One potential application is in the development of new treatments for diabetes and cardiovascular diseases. The compound's anti-inflammatory and anti-cancer properties also make it a potential candidate for the development of new cancer treatments. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields.
Conclusion:
This compound is a chemical compound that has significant potential in scientific research. It has a wide range of biochemical and physiological effects, making it an essential tool for studying various biological processes. The compound's complex synthesis process and careful handling requirements make it a challenging compound to work with, but its potential applications make it an exciting area of research for the future.
Scientific Research Applications
Methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate has found significant applications in scientific research. It is used as a tool to study the mechanism of action of various biological processes. The compound has been used to investigate the role of sulfonylurea receptors in insulin secretion and glucose homeostasis. It has also been used to study the effects of sulfonylurea compounds on the cardiovascular system.
properties
IUPAC Name |
methyl 2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO4S/c1-8(2)6-11(13(17)20-3)16-21(18,19)12-7-9(14)4-5-10(12)15/h4-5,7-8,11,16H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPTYOIRPZBHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-1,8-diphenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carboxamide](/img/structure/B3982397.png)

![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3982403.png)
![N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3982406.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3982411.png)
![ethyl 4-{[(cyclohexyl{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3982427.png)
![N,N-diethyl-4-methoxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3982430.png)
![7,9-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982454.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982465.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)
![2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3982486.png)
